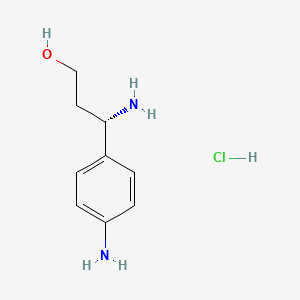![molecular formula C13H21NS B8055729 [(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)
[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene is an organosulfur compound characterized by the presence of a sulfinimidoyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene typically involves the reaction of appropriate sulfinyl chlorides with amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinimidoyl group can be oxidized to form sulfonimidates.
Reduction: Reduction of the sulfinimidoyl group can yield sulfinamides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfonimidates
Reduction: Sulfinamides
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfinimidoyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonimidates: Similar in structure but differ in the oxidation state of the sulfur atom.
Sulfinamides: Reduced forms of sulfinimidoyl compounds.
Sulfoximines: Contain a sulfoximine group instead of a sulfinimidoyl group.
Uniqueness
[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
2,4-dimethylpentan-3-yl-imino-phenyl-λ4-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-10(2)13(11(3)4)15(14)12-8-6-5-7-9-12/h5-11,13-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSBVIZGJJTRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)S(=N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
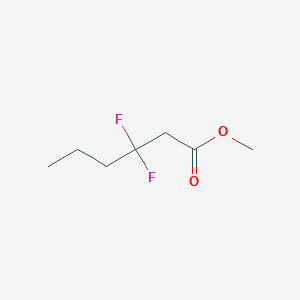
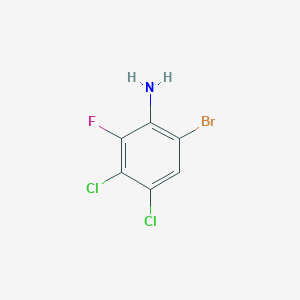

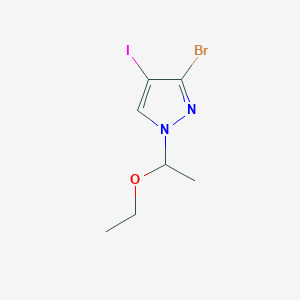
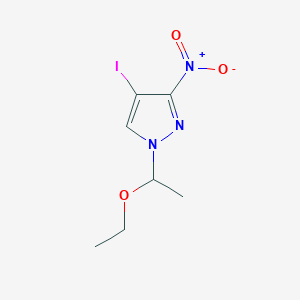
![4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid](/img/structure/B8055699.png)
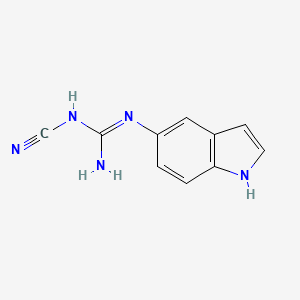
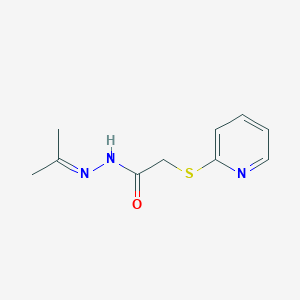
![n-{4-[(4-Formyl-1h-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B8055733.png)
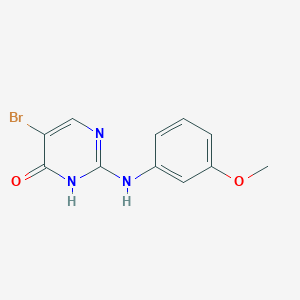
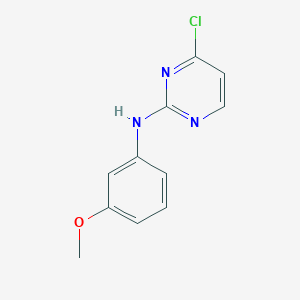
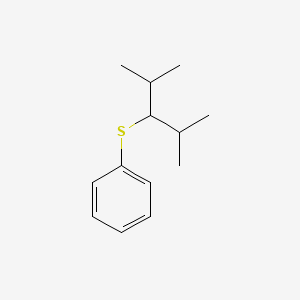
![Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide](/img/structure/B8055765.png)
